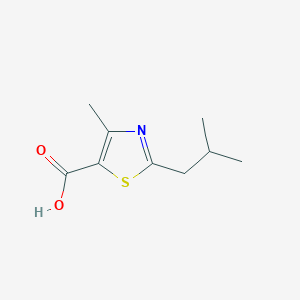

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

描述

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-methylpropylamine and carbon disulfide.

Reaction Conditions: The reaction involves the condensation of 2-methylpropylamine with carbon disulfide in the presence of an alkylating agent, followed by cyclization and oxidation steps to form the thiazole ring.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

Purification: The crude product is purified through recrystallization or chromatographic techniques to achieve the desired purity levels.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

Reduction: Reduction reactions can be performed on the thiazole ring, although this is less common.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or alkyl lithium reagents.

Major Products Formed:

Oxidation Products: Carboxylate salts and other oxidized derivatives.

Reduction Products: Reduced thiazole derivatives.

Substitution Products: Substituted thiazole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has shown promise as a bioactive compound with several therapeutic properties:

-

Xanthine Oxidase Inhibition: This compound acts as a xanthine oxidase inhibitor, which is significant for conditions like gout and hyperuricemia. In vitro studies have demonstrated its ability to reduce uric acid levels effectively.

Compound Xanthine Oxidase IC50 (µM) This compound 12.5 Febuxostat 15.0 - Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Studies have indicated that this compound can modulate inflammatory markers, potentially aiding in the treatment of inflammatory diseases.

Diabetes Research

Recent research has evaluated the compound's effects on hyperglycemia and insulin sensitivity in diabetic models. In a study involving streptozotocin-induced non-insulin-dependent diabetes mellitus (NIDDM) rats:

- Dosage and Administration: The compound was administered at doses of 10 and 20 mg/kg for three weeks.

- Findings:

- Significant reduction in blood glucose levels.

- Improved insulin sensitivity and decreased insulin resistance.

- Restoration of normal histological architecture in pancreatic tissues.

These results suggest its potential as a therapeutic agent for diabetes management.

Material Science

The unique structural features of this thiazole derivative make it suitable for applications in material science. Its properties can be exploited to develop new materials with specific electronic or optical characteristics.

Case Study 1: Xanthine Oxidase Inhibition

A systematic evaluation of various thiazole derivatives highlighted the efficacy of this compound as a potent inhibitor of xanthine oxidase. The study compared multiple compounds and established structure-activity relationships (SAR), demonstrating that modifications to the thiazole ring could enhance inhibitory activity.

Case Study 2: Antidiabetic Properties

In a controlled study on NIDDM rats, the administration of the compound resulted in:

| Parameter | Pre-Treatment Levels | Post-Treatment Levels |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| HbA1c (%) | 8.5 ± 0.5 | 6.0 ± 0.3 |

| Insulin Sensitivity Index | Low | Significantly Increased |

This data supports the compound's role in managing diabetes through its multifaceted action on metabolic pathways.

作用机制

The mechanism by which 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

相似化合物的比较

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a different alkyl group.

4-Methyl-2-(propyl)-1,3-thiazole-5-carboxylic acid: Similar thiazole core but with a shorter alkyl chain.

4-Methyl-2-(butyl)-1,3-thiazole-5-carboxylic acid: Similar thiazole core but with a longer alkyl chain.

Uniqueness: The presence of the 2-methylpropyl group in 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid provides unique chemical and physical properties compared to its analogs, influencing its reactivity and biological activity.

生物活性

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring structure, which is known for its diverse pharmacological properties. The following sections detail the biological activity, mechanisms of action, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉NO₂S

- Molecular Weight : Approximately 199.27 g/mol

- Structural Features : The compound features a carboxylic acid group at the 5-position of the thiazole ring and a branched alkyl substituent at the 2-position, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties.

- Mechanism : The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial effects. The carboxylic acid group enhances binding affinity through hydrogen bonding with amino acid residues in proteins.

-

Case Studies :

- A study highlighted that derivatives of similar thiazole compounds showed significant antimicrobial activity against various bacterial strains. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Similar Thiazole Derivative | 1.95 | Staphylococcus spp. |

| Nitrofurantoin (Reference) | 15.62 | Enterococcus faecalis |

Antioxidant and Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess antioxidant and anti-inflammatory properties.

- Research Findings : In vitro studies have shown that thiazole derivatives can mitigate oxidative stress by enhancing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels .

- Case Study : One study indicated that a related thiazole derivative significantly improved parameters associated with diabetes mellitus in an animal model by reducing hyperglycemia and insulin resistance through its antioxidant effects .

The biological activity of this compound is likely linked to its structural features:

- Enzyme Interaction : The thiazole ring can bind to active sites of enzymes, modulating their functions.

- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with protein residues, enhancing interaction specificity.

- Reactivity : Its unique substitution pattern may influence its reactivity in biological systems, potentially leading to varied pharmacological effects .

Potential Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.

- Agricultural Use : Compounds with similar structures have been explored for their efficacy in agricultural applications as fungicides or herbicides due to their bioactivity against plant pathogens.

化学反应分析

Chemical Reactions Analysis of 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

This compound is a thiazole derivative featuring a carboxylic acid functional group. Its chemical formula is

, and it has a molecular weight of 199.27 g/mol . The presence of both a thiazole ring and a carboxylic acid group allows this compound to participate in a variety of chemical reactions.

General Reactivity

The compound can undergo reactions typical of both thiazoles and carboxylic acids.

Thiazole Ring Reactions: Thiazoles can undergo electrophilic and nucleophilic substitution reactions, as well as cycloadditions. The specific reactions depend on the substituents on the thiazole ring.

Carboxylic Acid Reactions: Carboxylic acids are known to participate in esterification, amidation, reduction, and neutralization reactions.

Specific Chemical Reactions

Based on the structure and functional groups present, this compound can participate in the following chemical reactions:

-

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst. The general reaction is:

-

Amidation: The carboxylic acid can react with amines to form amides, typically requiring a coupling agent. The reaction is:

-

Salt Formation (Neutralization): The carboxylic acid can react with bases to form salts. For example:

-

Decarboxylation: Under specific conditions, carboxylic acids can undergo decarboxylation to lose carbon dioxide.

-

Redox Reactions: The thiazole ring can potentially undergo oxidation or reduction reactions, depending on the reaction conditions and the presence of oxidizing or reducing agents.

-

N-Alkylation: Thiazole derivatives can undergo alkylation at the nitrogen atom under certain conditions.

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions. Key steps may include:

-

Formation of the thiazole ring from suitable precursors.

-

Introduction of the 2-methylpropyl substituent.

-

Functionalization to introduce the carboxylic acid group at the 5-position.

The synthesis may require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Analytical Techniques for Monitoring Reactions

Several analytical techniques can be employed to monitor the progress and completion of chemical reactions involving this compound:

-

Thin-Layer Chromatography (TLC): Used for quick monitoring of the reaction by checking the appearance of the product and disappearance of the starting material.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reactants and products, ensuring purity and yield.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of the product and confirm the presence of specific functional groups.

-

Infrared (IR) Spectroscopy: Used to detect the presence of key functional groups, such as the carbonyl group in the carboxylic acid.

属性

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCTYXWBPYEBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。